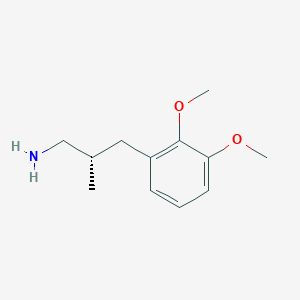
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1963 and has been studied for its scientific research applications ever since.
作用機序
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to alter the balance of neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. This compound has been found to increase the release of the neurotransmitter serotonin, which is responsible for its psychedelic effects.
実験室実験の利点と制限
The advantages of using (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the serotonin 5-HT2A receptor. It has also been found to be stable and easy to synthesize. However, its psychedelic effects can make it difficult to use in certain types of experiments, and its potential for abuse and dependence must be taken into consideration.
将来の方向性
There are many potential future directions for the study of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine. One area of research is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the brain's serotonin system and its potential role in the regulation of mood and emotion. Additionally, further studies could investigate the potential use of this compound as a research tool to study the brain's serotonin system and its role in various physiological and pathological processes.
合成法
The synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine involves the reaction of 2,3-dimethoxyphenylacetone with methylamine and aluminum isopropoxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been widely used in scientific research studies to obtain pure and stable samples of this compound for further analysis.
科学的研究の応用
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects and has been used as a research tool to study the brain's serotonin system. This compound has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)7-10-5-4-6-11(14-2)12(10)15-3/h4-6,9H,7-8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJFYOUFFMKQM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2441950.png)
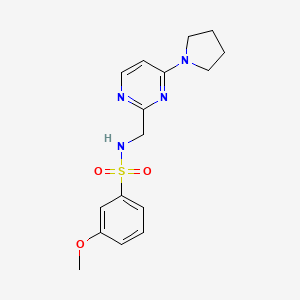

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
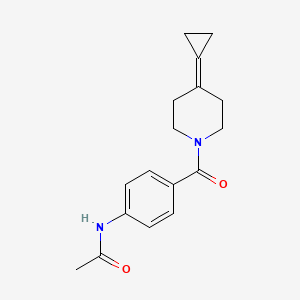

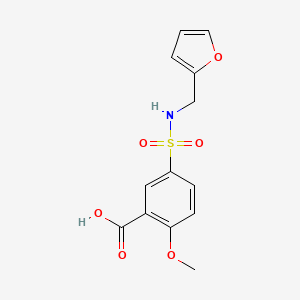
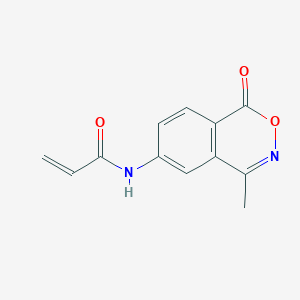
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

